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Executive Summary

Butylphthalide (NBP), a compound initially extracted from the seeds of Apium graveolens
(celery), has emerged as a significant therapeutic agent for ischemic stroke in China. Approved
by the China Food and Drug Administration (CFDA) in 2002, its application has since been
supported by a growing body of preclinical and clinical evidence.[1][2][3][4][5] This technical
guide provides an in-depth overview of Butylphthalide, focusing on its pharmacological profile,
mechanisms of action, clinical efficacy, and the experimental methodologies that underpin its
development. It is intended for researchers, scientists, and professionals in the field of drug
development.

Introduction and Regulatory Status

DL-3-n-butylphthalide (dI-NBP) is a synthetic racemic compound that has been approved and
is widely used in China for the treatment of acute ischemic stroke.[6][7][8] The development of
a synthetic version resolved the issue of limited resources from plant extracts.[6]
Butylphthalide is available in both soft capsule and injectable formulations, with the latter
developed to address the needs of patients with dysphagia and to enhance bioavailability.[9]
Chinese clinical guidelines for acute ischemic stroke include NBP as a recommended treatment
to improve neurological deficits in patients with mild to moderate conditions.[5]
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Mechanism of Action

Butylphthalide exerts its neuroprotective effects through a multi-target mechanism,
addressing various pathological processes that occur during and after an ischemic event.[5][10]
Its therapeutic actions encompass anti-inflammatory, anti-oxidative, anti-apoptotic, and pro-
angiogenic effects, as well as the protection of mitochondrial function and improvement of
microcirculation.[5][10][11]

Anti-Inflammatory and Immunomodulatory Effects

Ischemic stroke triggers a robust inflammatory response that exacerbates brain injury. NBP has
been shown to mitigate this by:

o Suppressing Neuroinflammation: NBP attenuates the activation of microglia and astrocytes,
key players in neuroinflammation.[12] It also reduces the infiltration of myeloid cells into the
ischemic brain tissue.[7][13]

e Modulating Inflammatory Pathways: NBP inhibits the NF-kB signaling pathway, a central
regulator of inflammation, leading to a downregulation of pro-inflammatory cytokines such as
IL-18, IL-6, and TNF-a.[12] It also inhibits the NLRP3 inflammasome, further reducing the
production of IL-1[3.[13]

e Promoting Immune Tolerance: NBP has been observed to increase the expression of Foxp3,
a key transcription factor for regulatory T cells, which play a role in maintaining immune
tolerance and suppressing excessive inflammation.[13]

Antioxidative Stress

Oxidative stress is a major contributor to neuronal damage following ischemia-reperfusion
injury. NBP combats this through:

o Activation of the Nrf2/HO-1 Pathway: NBP upregulates the nuclear factor erythroid 2-related
factor 2 (Nrf2) and its downstream target, heme oxygenase-1 (HO-1).[10][14] This pathway is
a critical cellular defense mechanism against oxidative stress.[14] NBP enhances the nuclear
translocation of Nrf2, leading to increased production of antioxidant enzymes.[14]
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» Reducing Oxidative Damage: By activating the Nrf2 pathway, NBP increases the activity of
superoxide dismutase (SOD) and reduces levels of malondialdehyde (MDA) and reactive
oxygen species (ROS), thereby protecting cells from oxidative damage.[3]

Protection of Mitochondrial Function

Mitochondrial dysfunction is a central event in the ischemic cascade, leading to energy failure
and apoptosis.[15] NBP helps preserve mitochondrial integrity by:

» Attenuating Mitochondrial Dysfunction: NBP enhances the mitochondrial membrane potential
and increases the activity of mitochondrial respiratory chain complexes.[1][3]

e Regulating Mitochondrial Dynamics: It restores the balance between mitochondrial fusion
(regulated by Mfn1, Mfn2) and fission (regulated by Drp1, Fis1), which is disrupted during
ischemia.[3]

e Inhibiting Drpl-mediated Fission: NBP suppresses the acetylation of Drpl, a key step in
mitochondrial fission, thereby protecting against excessive mitochondrial fragmentation and
subsequent neuronal damage.[15]

Anti-Apoptotic Effects

NBP inhibits neuronal apoptosis through multiple pathways:

« Inhibition of Caspase Activation: It attenuates the activation of caspase-3 and caspase-9, key
executioners of the apoptotic cascade.[16]

» Mitochondrial Apoptotic Pathway Regulation: NBP reduces the mitochondrial release of
cytochrome ¢ and apoptosis-inducing factor (AIF).[16]

e Modulation of Signaling Pathways: It down-regulates pro-apoptotic signaling mediated by
phospho-JNK and p38 MAP kinase.[16] NBP also activates the Akt/mTOR and PI3K/Akt
signaling pathways, which promote cell survival.[4]

Promotion of Angiogenesis and Neurogenesis

NBP aids in long-term recovery by promoting the formation of new blood vessels and neurons:
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» Enhancing Angiogenesis: NBP upregulates the expression of key angiogenic factors,
including Vascular Endothelial Growth Factor (VEGF), Angiopoietin-1 (Ang-1), and Hypoxia-
Inducible Factor-1a (HIF-1a).[17][18] It has been shown to activate the Akt/GSK-3[3 and
Sonic Hedgehog (Shh) signaling pathways to promote angiogenesis.[19][20]

o Promoting Neurogenesis: NBP stimulates neurogenesis through the activation of the Wnt/[3-
catenin signaling pathway and by increasing the production of neurotrophic factors like
Brain-Derived Neurotrophic Factor (BDNF).[21]

Quantitative Data from Preclinical and Clinical
Studies

The following tables summarize key quantitative data from various studies on Butylphthalide.

Table 1: Clinical Efficacy of Butylphthalide in Ischemic
Stroke
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Table 2: Preclinical Efficacy of Butylphthalide in Animal
Madels of Ischemic Stroke

. Outcome o
Animal Model Treatment Results Citation
Measure
) NBP (60 Cerebral Infarct Significant
dMCAO Mice ) ) [15]
mg/kg/day) Size reduction
) NBP (100 mg/kg, ]
pMCAO Mice ip) Infarct Volume ~50% reduction [16]
i.p.
RHRSP with NBP (80 Significant
Infarct Volume ) [18]
MCAO mg/kg/day) reduction
Angiogenesis
dMCAO Mice NBP (BrdU+/CD31+ Increased [19]
cells)
NBP (4, 8 mg/kg, Angiogenesis Significant
tMCAO Mice ] ( 9 919 .g ) [20]
i.v.) (VEGFA, CD31) stimulation

Table 3: Ad £ . { in Clinical Trial

Adverse Event Incidence Range Citation
Elevated Transaminase 1.39% - 17.53% [22]
Gastrointestinal Discomfort 1.09% - 6.15% [22]
Rash 0% - 1.96% [22]

Serious Adverse Events (vs.
10.1% vs. 12.0% [23]
Placebo)

Detailed Experimental Protocols

In Vitro Model of Ischemic Stroke: Oxygen and Glucose
Deprivation (OGD)

e Cell Line: PC12 neuronal cells.
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o Pre-treatment: Cells are pre-treated for 24 hours with NBP (e.g., 10 pmol/L).

e OGD Induction: To mimic ischemic conditions, cells are washed with glucose-free DMEM
and then incubated in this medium within a hypoxic chamber (e.g., 95% N2, 5% CO?2) for a
specified duration (e.g., 8 hours).

» Reperfusion (Optional): Following OGD, the medium is replaced with normal glucose-
containing medium, and cells are returned to a normoxic incubator for a period of
reoxygenation.

e Outcome Measures: Cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining,
caspase-3 activity), oxidative stress markers (ROS, MDA, SOD), and protein expression of
signaling molecules (e.g., Nrf2, HO-1) are assessed.[1][3]

In Vivo Animal Model of Ischemic Stroke: Middle
Cerebral Artery Occlusion (MCAO)

e Animal Model: Adult male mice (e.g., C57BL/6) or rats (e.g., Stroke-Prone Renovascular
Hypertensive Rats - RHRSP).

o Surgical Procedure (Transient MCAO - tMCAO):
o Anesthesia is induced (e.g., with isoflurane).

o A midline neck incision is made to expose the common carotid artery (CCA), external
carotid artery (ECA), and internal carotid artery (ICA).

o The ECA s ligated and dissected distally.

o A nylon monofilament with a rounded tip is inserted into the ECA stump and advanced into
the ICA to occlude the origin of the middle cerebral artery (MCA).

o After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow
reperfusion.

o Surgical Procedure (Permanent MCAO - pMCAO): The occluding filament is left in place
permanently.
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o Drug Administration: NBP or vehicle is administered at specified doses and time points (e.g.,
60 mg/kg daily, intraperitoneally or by oral gavage) starting immediately after reperfusion or
at various time points post-MCAO.

¢ Outcome Measures:

o Neurological Deficit Scoring: Assessed at various time points post-surgery to evaluate
motor and sensory function.

o Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-
triphenyltetrazolium chloride (TTC) to visualize the infarct area.

o Histological and Immunohistochemical Analysis: Brain sections are stained to assess
neuronal apoptosis (TUNEL), inflammation (microglial and astrocyte markers), and
angiogenesis (CD31).

o Western Blotting: Protein levels of key signaling molecules are quantified in the peri-infarct
region.[7][16][17][18]

Signaling Pathways and Experimental Workflows
NBP's Neuroprotective Signhaling Pathways
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Caption: Key signaling pathways modulated by Butylphthalide (NBP) in ischemic stroke.

Experimental Workflow for Preclinical Evaluation of NBP
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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